molecular formula C5H4F2N2O B6311678 4,5-Difluoro-6-methoxypyrimidine CAS No. 1858250-76-6

4,5-Difluoro-6-methoxypyrimidine

Cat. No.: B6311678
CAS No.: 1858250-76-6
M. Wt: 146.09 g/mol
InChI Key: CBLGGNRAZPMYOF-UHFFFAOYSA-N
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Description

4,5-Difluoro-6-methoxypyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-6-methoxypyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Substitution Reactions: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) in DMSO.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines .

Scientific Research Applications

4,5-Difluoro-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-6-methoxypyrimidine involves its interaction with biological macromolecules such as enzymes and nucleic acids. The fluorine atoms enhance the compound’s binding affinity to its molecular targets, leading to inhibition of enzyme activity or disruption of nucleic acid functions. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

    4,6-Dichloro-5-methoxypyrimidine: A precursor in the synthesis of 4,5-Difluoro-6-methoxypyrimidine.

    5-Fluorouracil: A widely used anticancer drug that also contains a fluorinated pyrimidine ring.

    2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical and biological properties. Its enhanced stability and bioactivity make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,5-difluoro-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGGNRAZPMYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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